molecular formula C5H7ClO3S B8717832 Ethyl [(chlorocarbonyl)sulfanyl]acetate CAS No. 89323-62-6

Ethyl [(chlorocarbonyl)sulfanyl]acetate

Cat. No.: B8717832
CAS No.: 89323-62-6
M. Wt: 182.63 g/mol
InChI Key: SZFSEVRQFLHYPL-UHFFFAOYSA-N
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Description

Ethyl [(chlorocarbonyl)sulfanyl]acetate (Cl–C(=O)–S–CH2–COOEt) is a sulfur-containing ester derivative characterized by a chlorocarbonyl group linked via a sulfanyl moiety to an ethyl acetate backbone. This compound is hypothesized to act as a versatile intermediate in organic synthesis, particularly in the formation of thioesters, heterocycles, and pharmacologically active molecules.

Properties

CAS No.

89323-62-6

Molecular Formula

C5H7ClO3S

Molecular Weight

182.63 g/mol

IUPAC Name

ethyl 2-carbonochloridoylsulfanylacetate

InChI

InChI=1S/C5H7ClO3S/c1-2-9-4(7)3-10-5(6)8/h2-3H2,1H3

InChI Key

SZFSEVRQFLHYPL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CSC(=O)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares ethyl [(chlorocarbonyl)sulfanyl]acetate with key analogs, focusing on synthesis, reactivity, and applications.

Ethyl 2-(Chlorosulfonyl)acetate

  • Structure : Cl–SO2–CH2–COOEt (CAS 55896-93-0).
  • Synthesis : Prepared via sulfonation of ethyl acetate derivatives, yielding a sulfonyl chloride group .
  • Reactivity : The chlorosulfonyl group (–SO2Cl) is highly electrophilic, favoring nucleophilic substitution (e.g., with amines or alcohols). This contrasts with the chlorocarbonyl group in the target compound, which undergoes nucleophilic acyl substitution.
  • Applications : Used in sulfonamide synthesis and as a sulfonating agent. Its sulfonyl group enhances stability compared to thioesters but reduces compatibility with reducing environments .

Ethyl [(4-Chloro-1,3-benzoxazol-2-yl)sulfanyl]acetate

  • Synthesis: Derived from 4-chloro-2-aminophenol via reaction with carbon disulfide and ethyl chloroacetate .
  • Reactivity : The benzoxazole ring confers aromatic stability, directing reactivity toward electrophilic substitution. The sulfanyl group facilitates cyclization with hydrazine to form bioactive hydrazides .
  • Applications : Intermediate for antimicrobial agents and heterocyclic scaffolds. The aromatic system enhances binding to biological targets compared to aliphatic analogs .

Ethyl Chloroformate (Cl–C(=O)–O–Et)

  • Structure : Cl–C(=O)–O–Et (CAS 541-41-3).
  • Synthesis : Direct esterification of chloroformic acid.
  • Reactivity : Highly reactive toward nucleophiles (e.g., amines, alcohols) due to the labile chloro–ester bond. Unlike the target compound, it lacks a sulfanyl bridge, limiting its utility in sulfur-transfer reactions .
  • Applications : Pharmaceutical intermediate (e.g., carbamate prodrugs). Its moisture sensitivity necessitates stringent handling .

Ethyl 2-((4-Chloro-6-((3-methoxyphenyl)amino)pyrimidin-2-yl)sulfanyl)acetate

  • Synthesis : Displacement of chlorine on dichloropyrimidine with a sulfanyl-acetate group, followed by amination .
  • Reactivity : The pyrimidine ring enables hydrogen bonding and π-stacking, influencing solubility and bioactivity. The sulfanyl group aids in metal coordination .
  • Applications : Precursor for kinase inhibitors and antimetabolites. The nitrogen-rich system enhances pharmacokinetic properties .

Comparative Data Table

Compound Molecular Formula Key Functional Groups Reactivity Highlights Applications References
This compound C5H7ClO3S Cl–C(=O)–S–, ester Nucleophilic acyl substitution, S-transfer Hypothesized: Thioester synthesis Inferred
Ethyl 2-(chlorosulfonyl)acetate C4H7ClO4S Cl–SO2–, ester Sulfonamide formation Sulfur-containing polymers
Ethyl [(4-chloro-benzoxazolyl)sulfanyl]acetate C10H9ClNO3S Benzoxazole, Cl–S– Cyclization with hydrazine Antimicrobial intermediates
Ethyl chloroformate C3H5ClO2 Cl–C(=O)–O– Carbamate synthesis Prodrug development

Key Research Findings

Reactivity Trends : Chlorocarbonyl groups exhibit higher electrophilicity than chlorosulfonyl analogs, favoring faster nucleophilic acyl substitutions. However, sulfonyl derivatives are more thermally stable .

Biological Relevance : Sulfanyl-acetate derivatives demonstrate enhanced bioavailability compared to oxygen analogs, as seen in pyrimidine-based inhibitors targeting enzymatic active sites .

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